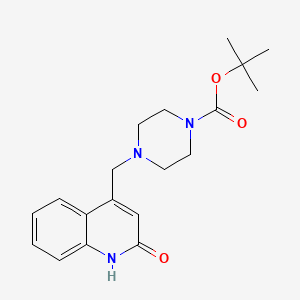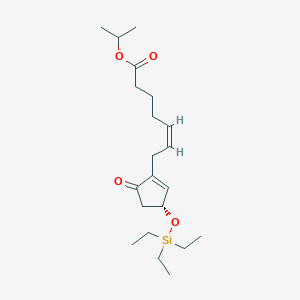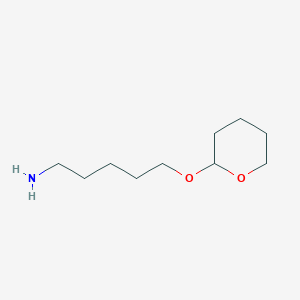![molecular formula C5H3N3S B13104068 [1,2,5]Thiadiazolo[3,4-b]pyridine CAS No. 26147-88-6](/img/structure/B13104068.png)
[1,2,5]Thiadiazolo[3,4-b]pyridine
説明
[1,2,5]Thiadiazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]thiadiazolo[3,4-b]pyridine typically involves the reaction of pyridine-2,3-diamines with thionyl chloride (SOCl2) under reflux conditions . This classical method has been widely used due to its simplicity and effectiveness. Additionally, microwave-assisted multi-component reactions have been explored for the synthesis of related thiadiazole derivatives, offering a greener and more efficient approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the classical synthetic route involving pyridine-2,3-diamines and thionyl chloride remains a foundational method. Advances in green chemistry and microwave-assisted techniques may pave the way for more sustainable industrial production in the future .
化学反応の分析
Types of Reactions
[1,2,5]Thiadiazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents to optimize yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a wide range of derivatives with different functional groups .
科学的研究の応用
作用機序
The mechanism of action of [1,2,5]thiadiazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it inhibits enzymes like tryptophan 2,3-dioxygenase and glutaminase by binding to their active sites, thereby modulating their activity. This inhibition can lead to therapeutic effects in various diseases .
類似化合物との比較
Similar Compounds
[1,2,5]Selenadiazolo[3,4-b]pyridine: Similar in structure but contains selenium instead of sulfur.
[1,2,5]Thiadiazolo[3,4-c]pyridine: Another structural isomer with distinct electronic properties and applications.
Uniqueness
[1,2,5]Thiadiazolo[3,4-b]pyridine stands out due to its unique combination of nitrogen and sulfur atoms in the ring system, which imparts specific reactivity and biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its uniqueness .
特性
IUPAC Name |
[1,2,5]thiadiazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c1-2-4-5(6-3-1)8-9-7-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJNBJNOOHZYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312588 | |
| Record name | [1,2,5]thiadiazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26147-88-6 | |
| Record name | NSC258837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,5]thiadiazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone](/img/structure/B13104006.png)



![8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B13104018.png)




![Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13104037.png)
![Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione](/img/structure/B13104040.png)

